chemical structure and properties of (Z)-clethodim
chemical structure and properties of (Z)-clethodim
Technical Guide: Chemical Architecture and Properties of ( )-Clethodim
Executive Summary
This technical guide provides a comprehensive analysis of (
Molecular Architecture & Stereochemistry[1]
Structural Definition
Clethodim is a member of the cyclohexanedione oxime ("DIM") class. Its activity and stability are governed by two primary structural features: the oxime ether linkage and the cyclohexanedione ring .
-
IUPAC Name: (
)-2-{( )-1-[( )-3-chloroallyloxyimino]propyl}-5-[( )-2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one.[1][2] -
Isomerism: The molecule exhibits geometric isomerism at the
oxime bond.[3]-
(
)-Clethodim: The chloroallyloxy group is trans to the cyclohexanedione ring (relative to the bond). This is the thermodynamically stable and herbicidally active form. -
(
)-Clethodim: The chloroallyloxy group is cis to the ring. This isomer is formed primarily via photo-isomerization and is less stable in the absence of light.
-
Tautomerism
Both (
Structural Visualization
The following diagram illustrates the structural hierarchy and the dynamic relationship between the (
Figure 1: Structural relationship between Clethodim isomers and tautomeric states.[1][2][5] The (
Physicochemical Profile
The physicochemical properties of clethodim are heavily influenced by pH due to the keto-enol tautomerism.[6] While specific data for isolated (
| Property | Value / Description | Significance |
| Molecular Formula | Same for both isomers.[1] | |
| Molecular Weight | 359.9 g/mol | - |
| pKa | 4.47 (Acidic) | The enolic hydroxyl group deprotonates at physiological/environmental pH.[1] |
| Solubility (Water) | pH 5: ~54 mg/LpH 7: >5000 mg/L | High solubility at neutral pH aids systemic transport in plants (phloem mobility).[1] |
| Log P (Octanol/Water) | pH 5: ~4.5pH 7: ~2.1 | Lipophilic in acidic form (leaf penetration); hydrophilic in anionic form (translocation).[1] |
| Photostability | Rapid degradation.[1] The ( |
Key Insight: The acidity (pKa 4.[6]47) means that in most biological buffers (pH 7.[1]4) and plant phloem (pH > 7), clethodim exists primarily as an anion. This ionization drives its solubility but also affects the rate of isomerization.
Isomerization Dynamics & Stability
The most critical technical aspect of (
The Equilibrium
Under dark conditions, the (
-
Reaction: (
)-Clethodim ( )-Clethodim. -
Kinetics: The reaction is first-order and rapid (
often measured in minutes under direct irradiation). -
Reversibility: The reaction is reversible, but the (
)-isomer is thermally unstable and often proceeds to irreversible degradation products rather than reverting to ( ) in open systems.
Degradation Pathway
The (
-
Beckmann Rearrangement: Leading to amide formation.[1]
-
Sulfoxidation: Oxidation of the thioether to sulfoxide and sulfone (which are also phytotoxic).
Figure 2: Photolytic degradation pathway. (
Mechanism of Action (ACCase Inhibition)
Clethodim targets the Acetyl-CoA Carboxylase (ACCase) enzyme, specifically the eukaryotic-type homomeric ACCase found in the plastids of grasses (Poaceae).
Binding Site Interactions[1]
-
Target Domain: Carboxyltransferase (CT) domain of ACCase.
-
Binding Mode: The molecule binds in a pocket formed by the dimer interface.
-
Stereochemical Fit: The (
)-isomer's conformation is optimized to fit this pocket, forming hydrogen bonds via the keto-enol motif. The ( )-isomer, with its "kinked" oxime tail, sterically clashes with the binding site residues (specifically near the active site lid), significantly reducing its binding affinity ( ). -
Resistance: Mutations in the CT domain (e.g., Ile-1781-Leu) confer resistance by altering the shape of the pocket, often excluding the bulky oxime tail of DIM herbicides.
Analytical Protocols
Separating (
HPLC Separation Protocol
Objective: Quantify the ratio of
| Parameter | Condition | Rationale |
| Column | Normal Phase Silica (e.g., Zorbax RX-SIL) or C18 (Reverse Phase) | Normal phase often provides better isomer selectivity for oximes.[1] |
| Mobile Phase (NP) | Hexane : Ethyl Acetate : Acetic Acid (94:4:[1]2) | Acetic acid suppresses ionization of the enol, sharpening peaks. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for resolution.[1] |
| Detection | UV @ 254 nm | Max absorption for the conjugated enone system. |
| Retention | ( | The ( |
Protocol: Determining Photostability
-
Preparation: Dissolve technical clethodim in acetonitrile (100 µg/mL).
-
Irradiation: Expose sample to Xenon arc lamp (simulated sunlight) or UV-B source.[1]
-
Sampling: Aliquot at t=0, 15, 30, 60 mins.
-
Analysis: Inject immediately into HPLC (keep samples dark/cooled to prevent thermal reversion).
-
Calculation: Plot
vs. time to determine the first-order rate constant ( ) and half-life ( ).
References
-
Sandín-España, P., et al. (2015).[1] Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems.[7][8] Arabian Journal of Chemistry. Link[1]
-
Sevilla-Morán, B., et al. (2010).[1][9] Indirect Photodegradation of Clethodim in Aqueous Media: Byproduct Identification by Quadrupole Time-of-Flight Mass Spectrometry.[1][4][7][8][9] Journal of Agricultural and Food Chemistry.[9] Link[1]
-
Food and Agriculture Organization (FAO). (2019).[1] Clethodim: FAO Specifications and Evaluations for Agricultural Pesticides.[1]Link
-
PubChem. (2025).[1] Clethodim Compound Summary.[1][2][10][11] National Library of Medicine. Link
Sources
- 1. Clethodim, (Z)- | C17H26ClNO3S | CID 135616187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 9. Indirect photodegradation of clethodim in aqueous media. byproduct identification by quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cipac.org [cipac.org]
- 11. researchgate.net [researchgate.net]
